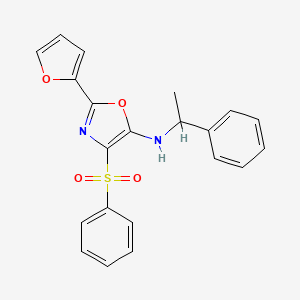

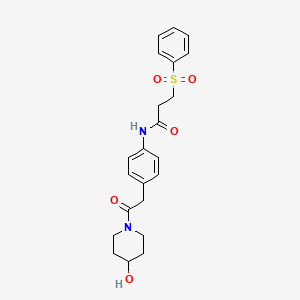

![molecular formula C14H13N3O3S B2589261 2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide CAS No. 1251560-95-8](/img/structure/B2589261.png)

2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

科学的研究の応用

Anti-Tubercular Activity

This compound has been investigated for its potential as an anti-tubercular agent. Researchers synthesized a series of derivatives, including 2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide, and evaluated their activity against Mycobacterium tuberculosis. Notably, compounds 6b and 6h exhibited increased potency. The presence of electron-donating substituents (such as dimethylamino, hydroxy, and methoxy groups) in the phenyl ring attached to the 4,5-dihydropyrazole ring likely contributes to their anti-mycobacterial activity .

Enoyl Reductase Inhibition

Docking studies were performed to predict the interactions of the target compounds (including our compound of interest) within the Mycobacterium tuberculosis enoyl reductase enzyme. These studies revealed insights into the mode of binding to amino acids, providing valuable information for drug design and development .

Drug-Likeness and Pharmacokinetic Properties

The synthesized compounds were assessed for drug-likeness using Osiris property explorer and molecular properties responsible for a good pharmacokinetic profile using Molinspiration online toolkit. Electron-releasing groups were found to enhance potency compared to the standard drug .

Other Potential Applications

While the literature primarily focuses on anti-tubercular activity, further investigations may uncover additional applications. However, specific details beyond anti-tubercular effects are limited in the available research.

作用機序

Target of Action

Similar compounds have been studied for their antitubercular activity . These compounds interact with the Mycobacterium tuberculosis enoyl reductase enzyme , which plays a crucial role in the survival and virulence of Mycobacterium tuberculosis.

Mode of Action

It can be inferred from related studies that the compound might inhibit the activity of the mycobacterium tuberculosis enoyl reductase enzyme . This inhibition could lead to the disruption of the bacterial cell wall synthesis, thereby affecting the survival of the bacteria.

Result of Action

Based on its potential antitubercular activity , it can be inferred that the compound might lead to the death of Mycobacterium tuberculosis by disrupting the synthesis of its cell wall.

特性

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c1-9-6-10(17-20-9)7-15-13(18)8-21-14-16-11-4-2-3-5-12(11)19-14/h2-6H,7-8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGLRBFCYPBLGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CNC(=O)CSC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

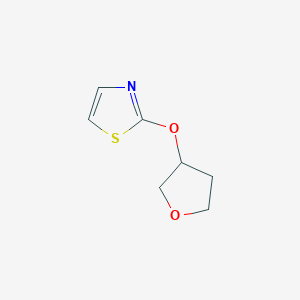

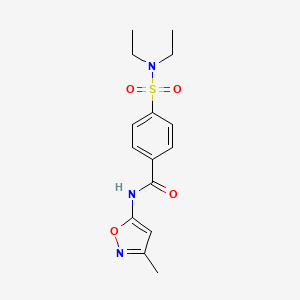

![2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]propanedioic acid](/img/structure/B2589181.png)

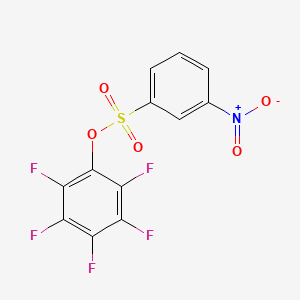

![N-(5-chloro-2-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2589187.png)

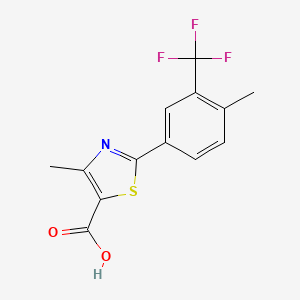

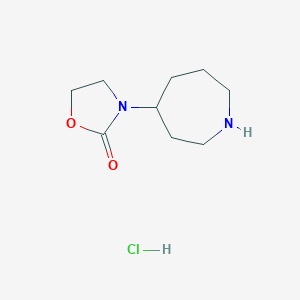

![N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2589188.png)

![3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2589189.png)

![2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2589196.png)

![2-Chloro-N-(2,2-dimethylbutyl)-N-[(4-oxo-5H-furo[3,2-c]pyridin-2-yl)methyl]acetamide](/img/structure/B2589201.png)